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Compound of Interest

Compound Name: m-CPBG hydrochloride

Cat. No.: B109686 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
meta-Chlorophenylbiguanide (m-CPBG) hydrochloride is a potent and selective agonist for the

serotonin 5-HT3 receptor.[1] As a member of the arylbiguanide class of compounds, it serves

as a valuable pharmacological tool for investigating the physiological and pathological roles of

the 5-HT3 receptor. This receptor, a ligand-gated ion channel, is implicated in various

processes including nausea and emesis, anxiety, and gut motility.[1] This technical guide

provides a comprehensive overview of the chemical structure, properties, and experimental

protocols related to m-CPBG hydrochloride, aimed at facilitating its use in research and drug

development.

Chemical and Physical Properties
m-CPBG hydrochloride is a white to off-white solid. Its chemical and physical properties are

summarized in the table below.
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Property Value Reference

Chemical Name
1-(3-Chlorophenyl)biguanide

hydrochloride

Synonyms

m-Chlorophenylbiguanide

hydrochloride, meta-

Chlorophenylbiguanide, m-

CPBG

CAS Number 2113-05-5

Molecular Formula C₈H₁₁Cl₂N₅

Molecular Weight 248.11 g/mol

Melting Point 190-194 °C

Solubility Water: Soluble

DMF: 30 mg/mL

DMSO: 20 mg/mL

Ethanol: 5 mg/mL

PBS (pH 7.2): 5 mg/mL

Appearance White to off-white solid

InChI Key
FOWAIJYHRWFTHR-

UHFFFAOYSA-N

Synthesis
A general and practical method for the synthesis of arylbiguanide hydrochlorides involves the

reaction of the corresponding anilinium chloride with dicyandiamide.[2][3] While a specific

protocol for the synthesis of m-CPBG hydrochloride is not readily available in the public

domain, the following procedure for a related compound can be adapted.

General Protocol for the Synthesis of Arylbiguanide Hydrochloride:
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Reaction Setup: In a round-bottom flask, dissolve the desired aniline (in this case, 3-

chloroaniline) in a suitable solvent such as water or a lower alcohol.

Acidification: Add an equimolar amount of concentrated hydrochloric acid to form the

anilinium chloride in situ.

Addition of Dicyandiamide: To this solution, add an equimolar amount of dicyandiamide.

Heating: The reaction mixture is then heated under reflux for several hours. The progress of

the reaction can be monitored by thin-layer chromatography.

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the

precipitated arylbiguanide hydrochloride is collected by filtration. The crude product can be

purified by recrystallization from a suitable solvent, such as ethanol or water.

Spectroscopic Data
Detailed spectroscopic data for m-CPBG hydrochloride is not widely published. However,

data for the isomeric p-chlorophenylbiguanide can be used as a reference for the expected

spectral features.

Infrared (IR) Spectroscopy: An ATR-IR spectrum is available for 1-(3-Chlorophenyl)biguanide

hydrochloride. The spectrum would be expected to show characteristic peaks for N-H

stretching, C=N stretching of the biguanide group, and C-Cl stretching, as well as aromatic

C-H and C=C vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of the related 1-(p-chlorophenyl)biguanide hydrate in

acetone-d₆ shows signals corresponding to the aromatic protons and the protons of the

biguanide moiety.[4] For m-CPBG, one would expect a more complex splitting pattern for

the aromatic protons due to the meta-substitution.

¹³C NMR: The carbon NMR spectrum of phenylbiguanide hydrochloride shows signals for

the aromatic carbons and the carbons of the biguanide group.[5] For m-CPBG, the carbon

spectrum would show distinct signals for the substituted and unsubstituted carbons of the

chlorophenyl ring.
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Mass Spectrometry: The mass spectrum of the related (4-chlorophenyl)biguanide shows a

molecular ion peak corresponding to its molecular weight.[6] For m-CPBG, the mass

spectrum would be expected to show a molecular ion peak at m/z 211 (for the free base) and

fragmentation patterns characteristic of the arylbiguanide structure.

Pharmacological Properties
m-CPBG is a potent and selective agonist of the 5-HT3 receptor.[1] Its pharmacological profile

is summarized in the table below.

Parameter
Receptor/Tr
ansporter

Value Species
Tissue/Cell
Line

Reference

Kᵢ 5-HT₃ 2 nM

5-HT₁ₐ 10,000 nM

5-HT₂ 10,000 nM

IC₅₀

Dopamine

Transporter

(high affinity)

0.4 µM Rat

Caudate

putamen

synaptosome

s

Dopamine

Transporter

(low affinity)

34.8 µM Rat

Caudate

putamen

synaptosome

s

EC₅₀
Depolarizatio

n
0.05 µM Rat Vagus nerve

Inositol

phosphate

formation

4.2 µM Rat

Frontocingula

te cortical

slices

ED₅₀
Bradycardia

induction
20.3 nmol/kg Cat Anesthetized

Signaling Pathway
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Activation of the 5-HT3 receptor by an agonist such as m-CPBG leads to the opening of a non-

selective cation channel, resulting in the influx of Na⁺ and Ca²⁺ ions and subsequent neuronal

depolarization. The downstream signaling cascade can involve calcium-dependent pathways.
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5-HT3 Receptor Signaling Pathway

Experimental Protocols
Radioligand Binding Assay for 5-HT3 Receptor
This protocol describes a competitive binding assay to determine the affinity of a test

compound for the 5-HT3 receptor using a radiolabeled ligand.

Materials:

Receptor Source: Membranes from cells expressing the 5-HT3 receptor (e.g., HEK293 cells)

or brain tissue homogenates.

Radioligand: [³H]Granisetron or other suitable 5-HT3 receptor antagonist.

Test Compound: m-CPBG hydrochloride.

Non-specific binding control: A high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT3

antagonist (e.g., ondansetron).

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

Wash Buffer: Cold assay buffer.

96-well plates, glass fiber filters, cell harvester, scintillation counter, and scintillation fluid.

Procedure:

Membrane Preparation:

Homogenize cells or tissue in ice-cold lysis buffer.

Centrifuge to pellet the membranes.

Wash the membrane pellet and resuspend in assay buffer to a known protein

concentration.

Assay Setup (in triplicate):
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Total Binding: Add assay buffer, radioligand, and membrane suspension to wells.

Non-specific Binding: Add non-specific binding control, radioligand, and membrane

suspension to wells.

Competitive Binding: Add varying concentrations of m-CPBG hydrochloride, radioligand,

and membrane suspension to wells.

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium

(e.g., 60 minutes).

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell

harvester to separate bound from free radioligand.

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound

radioligand.

Quantification: Place the filters in scintillation vials with scintillation fluid and measure

radioactivity using a scintillation counter.

Data Analysis:

Calculate specific binding = Total binding - Non-specific binding.

Plot the percentage of specific binding against the log concentration of the test compound.

Determine the IC₅₀ value using non-linear regression.

Calculate the Kᵢ value using the Cheng-Prusoff equation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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